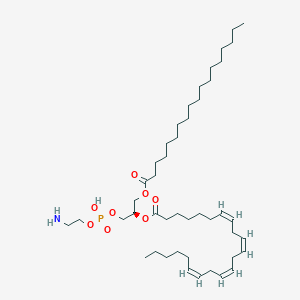

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE

Description

Properties

IUPAC Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H82NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(48)54-43(42-53-55(49,50)52-40-39-46)41-51-44(47)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22,26,28,43H,3-10,12,14-16,18,20,23-25,27,29-42,46H2,1-2H3,(H,49,50)/b13-11-,19-17-,22-21-,28-26-/t43-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFSZKRUPTYBOQ-ZDYOIFAYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H82NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

796.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PE(18:0/22:4(7Z,10Z,13Z,16Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0009009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE in Cellular Homeostasis and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE) is a unique species of phosphatidylethanolamine (PE) that is emerging as a critical player in a variety of cellular processes, most notably in the regulated cell death pathway of ferroptosis. This technical guide provides a comprehensive overview of the biological functions of SAPE, its involvement in signaling pathways, and its implications in various disease states. We delve into the experimental protocols used to investigate SAPE, present quantitative data from key studies, and provide visual representations of the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, lipidomics, and drug development.

Introduction to this compound (SAPE)

SAPE is a glycerophospholipid characterized by a stearic acid (18:0) at the sn-1 position and an adrenic acid (22:4) at the sn-2 position of the glycerol backbone, with a phosphoethanolamine headgroup.[1][2][3] Phosphatidylethanolamines are a major class of phospholipids found in biological membranes, where they contribute to membrane structure and fluidity.[4] The presence of the long-chain polyunsaturated fatty acid, adrenic acid, makes SAPE particularly susceptible to oxidation, a key feature in its biological activity.

Biological Functions of SAPE

The primary and most studied biological function of SAPE is its integral role in ferroptosis, a form of iron-dependent regulated cell death driven by lipid peroxidation.[5][6]

Role in Ferroptosis

During ferroptosis, SAPE is oxidized to this compound-hydroperoxide (SAPE-OOH). This oxidized form acts as a critical signaling molecule.

-

Ferroptotic Death Signal: The accumulation of SAPE-OOH and other oxidized PEs in cellular membranes is a key event that drives the ferroptotic process, leading to membrane damage and cell death.[7]

-

"Eat-Me" Signal for Phagocytosis: SAPE-OOH can translocate to the outer leaflet of the plasma membrane, where it functions as an "eat-me" signal, promoting the engulfment of ferroptotic cells by macrophages.[8][9] This process is crucial for the clearance of dying cells and the maintenance of tissue homeostasis.

Neuronal Function and Aging

Adrenic acid-containing phospholipids, including SAPE, are abundant in the nervous system, particularly in the hippocampus.[10] Studies have shown that levels of SAPE in the mitochondria of human hippocampus decrease with age.[11] This age-related decline suggests a potential role for SAPE in maintaining neuronal function and its dysregulation in neurodegenerative diseases such as Alzheimer's disease.

Mitochondrial Function

As a component of mitochondrial membranes, SAPE is likely involved in maintaining the structural integrity and function of these organelles.[12] The inner mitochondrial membrane, rich in PEs, is the site of oxidative phosphorylation, and its composition can influence mitochondrial dynamics and energy production.[13][14][15]

Signaling Pathways Involving SAPE

The most well-characterized signaling pathway involving SAPE is its interaction with Toll-like receptor 2 (TLR2) on macrophages to mediate the phagocytosis of ferroptotic cells.

SAPE-OOH-TLR2 Signaling in Phagocytosis

Oxidized SAPE (SAPE-OOH) on the surface of ferroptotic cells is recognized by TLR2 on macrophages.[9] This interaction triggers a signaling cascade that leads to the engulfment and clearance of the dying cell.[8] This pathway is a key component of the immune response to ferroptotic cell death.

Figure 1. SAPE-OOH interaction with TLR2 on macrophages to initiate phagocytosis.

SAPE in Disease

Dysregulation of SAPE levels and its oxidation are implicated in several pathological conditions.

-

Severe Acute Pancreatitis (SAP): Ferroptosis is a recognized contributor to the pathogenesis of SAP. The accumulation of lipid peroxides, including oxidized SAPE, in pancreatic tissue exacerbates inflammation and cell death.

-

Cancer: The role of ferroptosis in cancer is complex. Inducing ferroptosis is a promising anti-cancer strategy, and understanding the role of SAPE in this process can inform the development of novel therapeutics.[7]

-

Neurodegenerative Diseases: The age-associated decline of SAPE in the hippocampus suggests a potential link to the pathogenesis of neurodegenerative disorders like Alzheimer's disease.[10][11]

Quantitative Data on SAPE

The following table summarizes quantitative data related to SAPE from various studies.

| Biological Context | Cell/Tissue Type | Condition | Analyte | Method | Quantitative Change | Reference |

| Ferroptosis | Gpx4 Knockout Mouse Embryonic Fibroblasts (MEFs) | Gpx4 Knockout | SAPE-OOH | LC-MS/MS | Significantly increased compared to wild-type | [7] |

| Ferroptosis Induction | HL60 cells | Treatment with SAPE-OOH | Cell Death (Ferroptosis) | Propidium Iodide Staining | 2.5 µM SAPE-OOH for 6h induced ferroptosis comparable to 1 µM RSL3 | [7] |

| Aging | Human Hippocampus | Normal aging (20-100 years) | PE(18:0/22:4) | Not specified | ~20% decrease in mitochondrial and microsomal membranes | [11] |

Experimental Protocols

Investigating the biological function of SAPE requires a combination of lipidomic analysis, cell-based assays for ferroptosis, and phagocytosis assays.

Lipid Extraction and LC-MS/MS Analysis of SAPE

This protocol provides a general workflow for the extraction and analysis of SAPE and its oxidized forms from biological samples.

1. Lipid Extraction (Folch Method):

-

Homogenize the tissue or cell pellet in a chloroform/methanol mixture (2:1, v/v).

-

Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v).

-

Inject the sample onto a reverse-phase C18 or HILIC column for chromatographic separation.[16]

-

Use a gradient elution with mobile phases containing ammonium formate or acetate to facilitate ionization.

-

Perform mass spectrometric analysis using an electrospray ionization (ESI) source in both positive and negative ion modes.[17][18]

-

Detect and quantify SAPE and SAPE-OOH using multiple reaction monitoring (MRM) based on their specific precursor and product ion transitions.

Figure 2. General workflow for the lipidomic analysis of SAPE.

Induction and Detection of Ferroptosis

This protocol describes how to induce and confirm ferroptosis in a cell culture model.

1. Cell Seeding and Treatment:

-

Seed cells at an appropriate density in a multi-well plate.

-

Allow cells to adhere overnight.

-

Treat cells with a ferroptosis inducer (e.g., RSL3, a GPX4 inhibitor) at a predetermined concentration.

-

As a control, co-treat a set of wells with the inducer and a ferroptosis inhibitor (e.g., ferrostatin-1).[19]

2. Assessment of Cell Viability:

-

After the desired incubation time, measure cell viability using a suitable assay (e.g., CellTiter-Glo®).[20]

3. Detection of Lipid Peroxidation:

-

Stain cells with a lipid-peroxidation-sensitive fluorescent probe (e.g., BODIPY™ 581/591 C11).

-

Analyze the fluorescence by flow cytometry or fluorescence microscopy to quantify lipid ROS.[19]

Phagocytosis Assay

This protocol outlines a method to measure the phagocytosis of ferroptotic cells by macrophages.

1. Preparation of Target and Effector Cells:

-

Induce ferroptosis in the target cell population as described above.

-

Label the target cells with a pH-sensitive fluorescent dye (e.g., Incucyte® pHrodo® Red Cell Labeling Kit) that fluoresces in the acidic environment of the phagosome.[21]

-

Culture macrophages (effector cells) in a separate plate.

2. Co-culture and Analysis:

-

Add the labeled ferroptotic target cells to the macrophage culture.

-

Co-culture for a specific period to allow for phagocytosis.

-

Measure the increase in fluorescence, which corresponds to the engulfment of target cells, using a live-cell imaging system or flow cytometry.[21][22]

Biosynthesis and Metabolism of SAPE

The biosynthesis of SAPE follows the general pathways for phosphatidylethanolamine synthesis.

De Novo Synthesis (Kennedy Pathway)

The Kennedy pathway involves the synthesis of PE from ethanolamine and diacylglycerol. The specific incorporation of stearic acid and adrenic acid into the glycerol backbone to form the diacylglycerol precursor of SAPE is catalyzed by a series of acyltransferases, although the specific enzymes with a preference for adrenic acid are not fully characterized.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (PE(18:0/22:4)) | Endogenous Metabolite | MCE [medchemexpress.cn]

- 4. researchgate.net [researchgate.net]

- 5. An integrated view of lipid metabolism in ferroptosis revisited via lipidomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipidomics Analysis in Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mitochondrion - Wikipedia [en.wikipedia.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Multiple functions of mitochondria-shaping proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.biologists.com [journals.biologists.com]

- 16. waters.com [waters.com]

- 17. Determination of phosphatidylethanolamine molecular species in various food matrices by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. LC-MS/MS analysis of carboxymethylated and carboxyethylated phosphatidylethanolamines in human erythrocytes and blood plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Phagocytosis of Cells | Sartorius [sartorius.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE), a naturally occurring phospholipid with significant implications in cellular structure and function. This document details the structure, physicochemical properties, and biological significance of SAPE, with a particular focus on its presence within the inner mitochondrial membrane. Furthermore, this guide outlines detailed experimental protocols for the characterization and utilization of SAPE in research settings, including its synthesis, analysis, and incorporation into model membrane systems. Visual diagrams are provided to illustrate key pathways and experimental workflows, offering a complete resource for professionals in lipid research and drug development.

Introduction

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine, commonly abbreviated as SAPE or PE(18:0/20:4), is a glycerophospholipid of significant biological interest. As a member of the phosphatidylethanolamine (PE) class of lipids, SAPE is a fundamental component of cellular membranes. Its unique structure, featuring a saturated stearic acid at the sn-1 position and a polyunsaturated arachidonic acid at the sn-2 position of the glycerol backbone, imparts distinct biophysical properties that influence membrane dynamics and function. Notably, SAPE is found in the inner mitochondrial membrane, suggesting a crucial role in mitochondrial bioenergetics and signaling.[1] This guide aims to provide a detailed technical understanding of SAPE's structure, properties, and the experimental methodologies used to study this important lipid.

Structure and Physicochemical Properties

The molecular structure of SAPE consists of a glycerol backbone esterified with stearic acid (18:0) at the sn-1 position and arachidonic acid (20:4) at the sn-2 position. The head group is composed of a phosphoethanolamine moiety. This amphipathic nature, with a hydrophilic head and hydrophobic tails, dictates its self-assembly into bilayer structures in aqueous environments.

Quantitative Data Summary

A summary of the key quantitative data for SAPE is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C43H78NO8P | [1] |

| Molecular Weight | 768.05 g/mol | [1] |

| CAS Number | 61216-62-4 | [1] |

| Synonyms | PE(18:0/20:4), 18:0/20:4 PE | [1] |

| Solubility | Soluble in chloroform/methanol mixtures | - |

| Purity | Commercially available at ≥95% | [1] |

Biological Significance and Signaling

SAPE is a naturally occurring phospholipid that is particularly enriched in the inner mitochondrial membrane.[1] Its biosynthesis is linked to the phosphatidylserine decarboxylation pathway.[1] The unique composition of SAPE, with both a saturated and a polyunsaturated fatty acid, suggests a role in maintaining the specific fluidity and curvature of the inner mitochondrial membrane, which is crucial for the function of the electron transport chain and ATP synthesis.

While direct signaling pathways initiated by SAPE are not yet fully elucidated, its components, particularly arachidonic acid, are precursors to a wide range of signaling molecules, including eicosanoids. The release of arachidonic acid from phospholipids by phospholipases is a key step in many inflammatory and signaling cascades. Furthermore, lipid signaling on the mitochondrial surface is an active area of research, with lipids like phosphatidic acid playing roles in mitochondrial fusion and fission.[2][3] The presence of SAPE in this critical location suggests its potential involvement in these processes, either directly or as a source of signaling precursors.

Experimental Protocols

This section provides detailed methodologies for key experiments involving SAPE.

Chemical Synthesis of SAPE

While SAPE is naturally occurring, chemical synthesis allows for the production of high-purity material and isotopically labeled analogs for research purposes. A general chemoenzymatic approach can be employed.

Protocol:

-

Starting Material: Begin with 1-stearoyl-sn-glycero-3-phosphoethanolamine (lyso-PE).

-

Acylation: Dissolve the lyso-PE in a suitable organic solvent (e.g., chloroform).

-

Arachidonic Acid Activation: Activate arachidonic acid, for example, by converting it to its anhydride or acyl chloride.

-

Coupling Reaction: Add the activated arachidonic acid to the lyso-PE solution in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide/4-dimethylaminopyridine (DCC/DMAP)) or an appropriate enzyme (e.g., a lipase).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Purification: Once the reaction is complete, purify the SAPE product using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the synthesized SAPE using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Preparation of SAPE-containing Liposomes

The incorporation of SAPE into model membranes like liposomes is essential for studying its biophysical properties and interactions with other molecules. The thin-film hydration method is a common technique.

Protocol:

-

Lipid Mixture Preparation: Dissolve SAPE and any other desired lipids (e.g., phosphatidylcholine, cholesterol) in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.

-

Thin Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under a stream of nitrogen and then under vacuum for at least 2 hours to remove residual solvent.

-

Hydration: Hydrate the lipid film with an aqueous buffer of choice by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.

-

Vesicle Formation: Allow the mixture to swell for several hours, which results in the formation of multilamellar vesicles (MLVs).

-

Size Extrusion (Optional): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

Characterization: Characterize the resulting liposomes for size distribution and lamellarity using techniques such as dynamic light scattering (DLS) and cryogenic transmission electron microscopy (cryo-TEM).

Analytical Characterization of SAPE

4.3.1. Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative analysis of SAPE and for monitoring reactions.

Protocol:

-

Plate Preparation: Use silica gel TLC plates. For better separation of phospholipids, plates can be pre-treated by dipping in a 1% boric acid solution in ethanol and then activated by heating.[4]

-

Sample Application: Spot a small amount of the SAPE-containing sample onto the baseline of the TLC plate.

-

Development: Place the plate in a sealed TLC chamber containing an appropriate solvent system. A common mobile phase for phospholipids is chloroform/methanol/water (65:25:4, v/v/v).[5]

-

Visualization: After the solvent front has reached the top of the plate, remove the plate and dry it. Visualize the lipid spots using iodine vapor, or specific stains like ninhydrin (for primary amines like PE) or molybdenum blue (for phosphates).

4.3.2. Mass Spectrometry (MS)

MS is a powerful tool for the structural elucidation and quantification of SAPE. Electrospray ionization (ESI) is commonly used for phospholipid analysis.

Protocol:

-

Sample Preparation: Extract lipids from the biological sample using a method like the Bligh-Dyer or Folch extraction.

-

Infusion: Introduce the lipid extract into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

-

Ionization: Use ESI in either positive or negative ion mode. In positive ion mode, SAPE will typically be observed as [M+H]+. In negative ion mode, it will be observed as [M-H]-.

-

Analysis: In full scan mode, the molecular ion of SAPE can be identified. For structural confirmation, perform tandem MS (MS/MS) to obtain characteristic fragment ions corresponding to the headgroup and fatty acyl chains. For quantification, a deuterated internal standard of SAPE can be used.[6]

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about SAPE. 1H, 13C, and 31P NMR are particularly useful.

Protocol:

-

Sample Preparation: Dissolve a sufficient amount of purified SAPE in a deuterated solvent mixture, typically deuterated chloroform and methanol.

-

1H NMR: Provides information on the protons of the glycerol backbone, fatty acyl chains (including the number and position of double bonds in the arachidonoyl chain), and the ethanolamine headgroup.

-

13C NMR: Gives detailed information about the carbon skeleton, including the carbonyl carbons of the ester linkages and the carbons of the double bonds.

-

31P NMR: A single peak will be observed, and its chemical shift is characteristic of the phosphodiester in the phosphoethanolamine headgroup. This is also a good method to assess the purity of the phospholipid sample.

Conclusion

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine is a vital phospholipid with a unique structure that contributes to the specialized environment of the inner mitochondrial membrane. Its presence in this organelle points to important roles in cellular metabolism and potentially in signaling pathways that are yet to be fully uncovered. The experimental protocols detailed in this guide provide a robust framework for researchers to synthesize, purify, and characterize SAPE, as well as to investigate its function in model membrane systems. A deeper understanding of SAPE's structure and properties will undoubtedly open new avenues for research in mitochondrial biology, lipidomics, and the development of novel therapeutic strategies targeting lipid-dependent cellular processes.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Lipid signaling on the mitochondrial surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles for the lipid-signaling enzyme MitoPLD in mitochondrial dynamics, piRNA biogenesis, and spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avantiresearch.com [avantiresearch.com]

- 6. caymanchem.com [caymanchem.com]

role of SAPE in neurological function

Acknowledgment of Topic Ambiguity

The term "SAPE" in the context of neurological function is ambiguous and likely refers to one of two distinct and significant protein families: SAPAP (Synapse-Associated Protein 90/Postsynaptic Density-95-Associated Protein) or sAPPα (soluble Amyloid Precursor Protein alpha). Both play critical roles in the central nervous system. This guide will provide an in-depth technical overview of both, delineated into separate sections to ensure clarity and comprehensive coverage for researchers, scientists, and drug development professionals.

Section 1: SAPAP (Synapse-Associated Protein 90/Postsynaptic Density-95-Associated Protein) Family

Introduction to SAPAPs

The SAP90/PSD-95-associated proteins (SAPAPs), also known as DLGAPs or GKAPs, are a family of scaffolding proteins highly concentrated in the postsynaptic density (PSD) of excitatory glutamatergic synapses.[1][2] They are crucial for the structural and functional integrity of these synapses. The SAPAP family consists of four members: SAPAP1, SAPAP2, SAPAP3, and SAPAP4. These proteins are essential for synaptic structure, formation, development, plasticity, and signaling.[1][2] Dysfunction of SAPAP scaffolding proteins has been implicated in the pathogenesis of various neuropsychiatric disorders, including schizophrenia, autism spectrum disorders, obsessive-compulsive disorders, and bipolar disorder.[1][2]

Role in Neurological Function

SAPAPs are key organizers of the PSD, a complex network of proteins that orchestrates synaptic transmission and plasticity.[1] They act as a bridge, linking neurotransmitter receptors to the actin cytoskeleton and various signaling molecules. This intricate network facilitates the dynamic changes in synaptic strength that underlie learning and memory.[1]

Key functions of SAPAPs include:

-

Synaptic Structure and Stability: SAPAPs are integral to the architecture of the PSD, providing structural support and anchoring other key synaptic proteins.[1]

-

Synaptic Plasticity: These proteins are involved in the activity-dependent remodeling of dendritic spines and play a role in synaptic scaling, a form of homeostatic plasticity that maintains the stable function of neural circuits.[1] The ubiquitination and degradation of SAPAPs are necessary for the normal remodeling of the postsynaptic scaffold in response to neuronal activity.[1]

-

Signal Transduction: SAPAPs interact with a multitude of signaling proteins, including kinases and phosphatases, thereby modulating intracellular signaling cascades that are critical for synaptic function.[1]

Signaling Pathways

SAPAPs are central to a complex signaling network at the postsynaptic density. They form a core complex with PSD-95 and SHANK proteins, which in turn recruits a vast array of other signaling molecules.

One key pathway involves the interaction of SAPAPs with nArgBP2, a protein important for dendritic development and spine synapse formation.[1] nArgBP2 then binds to signaling molecules like the ubiquitin ligase CBL and protein kinases ABL and PYK2, which are involved in regulating cell adhesion and the actin cytoskeleton.[1] Furthermore, CDK5 phosphorylation of SAPAPs can trigger their ubiquitination and degradation, leading to the remodeling of synaptic actin structures.[1]

Quantitative Data

| Parameter | Value | Organism/System | Reference |

| SAPAP Family Members | 4 (SAPAP1-4) | Mammals | [1] |

| Localization | Postsynaptic Density (PSD) of Excitatory Synapses | Mammalian Brain | [1][2] |

| Key Interacting Proteins | PSD-95, SHANK, nArgBP2, DLC2, DLC8 | Neurons | [1] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Identify SAPAP Interacting Proteins:

-

Cell Lysis: Culture primary neurons or transfected HEK293T cells. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Antibody Incubation: Incubate the cell lysate with an antibody specific to a SAPAP family member (e.g., anti-SAPAP3) overnight at 4°C with gentle rotation.

-

Immunoprecipitation: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against suspected interacting proteins (e.g., anti-PSD-95, anti-SHANK).

Section 2: sAPPα (soluble Amyloid Precursor Protein alpha)

Introduction to sAPPα

Soluble amyloid precursor protein alpha (sAPPα) is a neuroprotective protein fragment derived from the amyloid precursor protein (APP).[3][4] APP can undergo proteolytic processing by two main pathways: the amyloidogenic pathway, which produces the neurotoxic amyloid-beta (Aβ) peptide implicated in Alzheimer's disease, and the non-amyloidogenic pathway.[4][5] In the non-amyloidogenic pathway, APP is cleaved by α-secretase, releasing the sAPPα ectodomain into the extracellular space.[3] sAPPα is known for its neurotrophic and neuroprotective functions, and its production precludes the formation of Aβ.[4][6]

Role in Neurological Function

sAPPα plays a multifaceted role in the central nervous system, contributing to neuronal health and function.[4][7] It is involved in various processes that are essential for normal brain activity and is considered a key player in maintaining cognitive function.[3][8]

Key functions of sAPPα include:

-

Neuroprotection: sAPPα protects neurons from various insults, including excitotoxicity, oxidative stress, and Aβ-induced toxicity.[3][7]

-

Synaptic Plasticity and Memory: sAPPα modulates synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[3][4] It has been shown to enhance memory formation and rescue cognitive deficits in animal models of Alzheimer's disease.[3][6]

-

Neurogenesis and Neurite Outgrowth: sAPPα promotes the proliferation of neural stem cells and stimulates neurite outgrowth, contributing to the development and repair of the nervous system.[3][4][7]

-

Regulation of Gene Expression: sAPPα can influence the transcription of genes involved in neuronal survival, plasticity, and neuroinflammation.[8][9]

Signaling Pathways

sAPPα exerts its diverse effects by interacting with a variety of cell surface receptors and modulating multiple intracellular signaling cascades. Some of the identified receptors for sAPPα include GABA-B receptors, nicotinic acetylcholine receptors (α7-nAChR), and potentially APP itself.[3]

Upon receptor binding, sAPPα can activate several key signaling pathways:

-

MAPK/ERK Pathway: Activation of this pathway is often associated with neurite outgrowth and cell proliferation.[4][7]

-

PI3K/Akt Pathway: This is a major survival pathway that mediates the neuroprotective effects of sAPPα by inhibiting apoptosis.[4]

-

NF-κB Pathway: sAPPα can activate the transcription factor NF-κB, which is involved in regulating the expression of genes related to inflammation and cell survival.[4]

Quantitative Data

| Parameter | Value | Organism/System | Reference |

| Optimal in vitro concentration for neurological effects | 1 nM | Human iPSC-derived neurons | [9] |

| sAPPα administration to reduce LTP deficits | 100 nM | Aged rat model | [4] |

| Differentially expressed transcripts after 30 min sAPPα exposure | 645 | Human neurons in culture | [9] |

| Differentially expressed transcripts after 2h sAPPα exposure | 408 | Human neurons in culture | [9] |

Experimental Protocols

Primary Neuronal Culture and sAPPα Treatment for Transcriptomic Analysis:

-

Cell Culture: Isolate and culture primary hippocampal or cortical neurons from embryonic rodents (e.g., E18 rats). Plate the neurons on poly-L-lysine coated plates and maintain in a suitable neuronal culture medium.

-

sAPPα Treatment: After a specified number of days in vitro (e.g., DIV18), treat the neuronal cultures with a defined concentration of recombinant sAPPα (e.g., 1 nM) for various time points (e.g., 30 minutes, 2 hours).[9]

-

RNA Isolation: At the end of the treatment period, lyse the cells and isolate total RNA using a commercial RNA isolation kit.

-

RNA Sequencing: Assess the quality and quantity of the isolated RNA. Prepare cDNA libraries and perform high-throughput RNA sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are up- or down-regulated in response to sAPPα treatment.

References

- 1. SAPAP Scaffold Proteins: From Synaptic Function to Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAPAP Scaffold Proteins: From Synaptic Function to Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secreted Amyloid Precursor Protein Alpha (sAPPα Regulates the Cellular Proteome and Secretome of Mouse Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Restoring sAPPα functions as a potential treatment for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. heraldopenaccess.us [heraldopenaccess.us]

- 7. Deciphering the neuroprotective and neurogenic potential of soluble amyloid precursor protein alpha (sAPPα) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Secreted Amyloid Precursor Protein Alpha, a Neuroprotective Protein in the Brain Has Widespread Effects on the Transcriptome and Proteome of Human Inducible Pluripotent Stem Cell-Derived Glutamatergic Neurons Related to Memory Mechanisms [frontiersin.org]

- 9. Secreted Amyloid Precursor Protein Alpha, a Neuroprotective Protein in the Brain Has Widespread Effects on the Transcriptome and Proteome of Human Inducible Pluripotent Stem Cell-Derived Glutamatergic Neurons Related to Memory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Acylphosphatidylethanolamine (SAPE) Lipid Distribution in Tissues

This technical guide provides a comprehensive overview of the distribution of N-acylphosphatidylethanolamine (NAPE), often referred to by the general class name SAPE, across various tissues. NAPE and its metabolites, N-acylethanolamines (NAEs), are crucial lipid signaling molecules involved in a wide range of physiological processes. Understanding their tissue-specific distribution, metabolism, and signaling is vital for research and therapeutic development.

Introduction to N-Acylphosphatidylethanolamine (NAPE)

N-acylphosphatidylethanolamine (NAPE) is a class of glycerophospholipids where a third fatty acid is linked via an amide bond to the head group of phosphatidylethanolamine (PE). NAPEs are precursors to N-acylethanolamines (NAEs), a group of bioactive lipids that includes the endocannabinoid anandamide.[1][2] The synthesis and degradation of NAPE are tightly regulated, leading to distinct compositions and concentrations in different tissues, which suggests tissue-specific roles for these lipids.[3]

Quantitative Distribution of NAPE in Murine Tissues

The concentration and molecular composition of NAPE vary significantly among different peripheral tissues. The following tables summarize quantitative data from studies on wild-type (WT) mice, providing a baseline for understanding NAPE distribution.

Table 1: Total NAPE Content in Peripheral Tissues of Wild-Type Mice

| Tissue | Total NAPE Content (pmol/g tissue) |

| Heart | 47.9 ± 3.8 |

| Kidney | 42.1 ± 1.2 |

| Liver | 134.4 ± 19.3 |

| Jejunum | 224.2 ± 19.3 |

| (Data represents mean ± SE, n=3-6. Source: Tsuboi et al., 2017)[3][4] |

Table 2: Predominant N-Acyl Species of NAPE in Peripheral Tissues of Wild-Type Mice

| N-Acyl Species | Heart (pmol/g) | Kidney (pmol/g) | Liver (pmol/g) | Jejunum (pmol/g) |

| 16:0 | 5.8 ± 0.6 | 11.2 ± 0.3 | 19.1 ± 3.2 | 19.1 ± 1.6 |

| 18:0 | 3.1 ± 0.3 | 6.2 ± 0.2 | 12.8 ± 1.9 | 11.1 ± 0.9 |

| 18:1 | 8.1 ± 0.7 | 6.9 ± 0.2 | 28.9 ± 4.2 | 40.1 ± 3.2 |

| 18:2 | 13.9 ± 1.2 | 5.9 ± 0.2 | 35.8 ± 5.6 | 91.5 ± 8.1 |

| 20:4 | 5.5 ± 0.5 | 4.6 ± 0.1 | 11.4 ± 1.5 | 12.8 ± 1.2 |

| (Data represents mean ± SE, n=3-6 for species amounting to >1% of total NAPE. Source: Tsuboi et al., 2017)[4] |

Observations: The jejunum shows the highest total NAPE levels, with a significant predominance of the 18:2 (linoleoyl) species. In contrast, the heart also has high levels of 18:2-NAPE, while the kidney's NAPE profile is more evenly distributed among major species.[3][4]

NAPE Metabolism and Signaling Pathways

NAPE is primarily synthesized by the N-acylation of phosphatidylethanolamine (PE).[1] It serves as the main precursor for the production of N-acylethanolamines (NAEs), which are important signaling molecules. The degradation of NAPE to NAE can occur through several pathways.

Key Metabolic Pathways:

-

NAPE-PLD Pathway: The most direct route where NAPE-specific phospholipase D (NAPE-PLD) hydrolyzes NAPE to form NAE and phosphatidic acid (PA).[3]

-

NAPE-PLD-Independent Pathways: Multi-step pathways exist that are crucial in tissues with low NAPE-PLD expression. These can involve intermediates like sn-glycero-3-phospho-N-acylethanolamine (Gp-NAE) or lyso-NAPE.[3][4]

-

NAE Degradation: Once formed, NAEs are hydrolyzed by enzymes like fatty acid amide hydrolase (FAAH) into a free fatty acid and ethanolamine, terminating their signaling activity.[5]

Experimental Protocols

Accurate quantification of NAPE requires robust methodologies for lipid extraction and analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[6]

This protocol is adapted from methodologies used for NAPE analysis in murine tissues.[4]

-

Tissue Collection & Homogenization:

-

Excise tissues immediately post-euthanasia.

-

Snap-freeze in liquid nitrogen and store at -80°C until analysis.[4]

-

Weigh the frozen tissue (e.g., 100-500 mg).

-

Add the tissue to a Teflon homogenizer with 3.8 mL of a cold chloroform-methanol-0.05 M KCl mixture (1:2:0.8, v/v).[4]

-

Add an appropriate internal standard for LC-MS/MS quantification.

-

Homogenize thoroughly (e.g., 50 passages).

-

-

Lipid Extraction (Modified Bligh-Dyer Method):

-

Sonicate the homogenate for 10 seconds to ensure complete cell disruption.[4]

-

Let the mixture stand at 4°C for 3 hours to allow for lipid extraction.[4]

-

Add 1 mL of chloroform and 1 mL of 0.05 M KCl to the mixture to induce phase separation.

-

Vortex and centrifuge at low speed (e.g., 1,500 x g) for 10 minutes to separate the aqueous and organic layers.

-

Carefully collect the lower organic (chloroform) phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipids in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.

-

-

Chromatography: Use a reverse-phase C18 column to separate the different NAPE species based on their acyl chain length and unsaturation.

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in negative ion mode for sensitive and specific detection. Use Multiple Reaction Monitoring (MRM) to quantify specific NAPE molecules by tracking the transition from the precursor ion to a specific product ion.

The following diagram illustrates the general workflow for NAPE analysis.

Conclusion

The distribution of NAPE lipids is highly heterogeneous across different tissues, reflecting specialized metabolic pathways and distinct physiological roles.[3] The jejunum and liver exhibit the highest concentrations, with a notable abundance of NAPE containing polyunsaturated fatty acids like linoleic acid (18:2). This detailed understanding of NAPE distribution, combined with robust analytical methods, provides a critical foundation for researchers investigating the endocannabinoid system and other NAE-mediated signaling pathways in health and disease. Further research into the specific enzymes and regulatory factors governing these tissue-specific lipid profiles will be essential for developing targeted therapeutic strategies.

References

- 1. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The N-acylation-phosphodiesterase pathway and cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peripheral tissue levels and molecular species compositions of N-acyl-phosphatidylethanolamine and its metabolites in mice lacking N-acyl-phosphatidylethanolamine-specific phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. aocs.org [aocs.org]

- 6. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical Characteristics and Biological Role of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE), also known as PE(18:0/22:4), is a specific phosphatidylethanolamine (PE) species that has garnered significant interest in the scientific community. This glycerophospholipid is characterized by a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated adrenic acid (22:4) at the sn-2 position of the glycerol backbone. Its unique structure imparts distinct physical properties and implicates it in critical cellular processes, most notably ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This technical guide provides a comprehensive overview of the physical characteristics of SAPE, detailed experimental protocols for its analysis, and an in-depth look at its role in cellular signaling pathways.

Physical Characteristics

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C45H82NO8P | [1] |

| Molecular Weight | 796.1 g/mol | [1] |

| Physical State | Likely a crystalline solid at room temperature. | Based on the physical state of similar phosphatidylethanolamines. |

| Melting Point (Phase Transition Temperature) | Not explicitly reported. Estimated to be below 0°C. | Phosphatidylethanolamines containing polyunsaturated fatty acids generally exhibit bilayer to hexagonal (HII) phase transition temperatures below 0°C. This transition temperature is known to decrease with increasing unsaturation of the acyl chains.[2] |

| Solubility | ||

| Chloroform | 10 mg/mL | Direct experimental data. |

| Methanol | Soluble | General solubility for similar PEs. |

| Ethanol:PBS (pH 7.2) (1:2) | Soluble at 1 mg/mL for a similar PE. | Provides an indication of its behavior in aqueous/organic mixtures. |

| Water | Predicted to have very low water solubility (5.8e-05 g/L). | ALOGPS prediction for a similar isomer. |

| Acetone | Likely poorly soluble. | Phospholipids are generally insoluble in acetone due to the polar phosphate head group.[3] |

Experimental Protocols

Accurate characterization and quantification of this compound are crucial for understanding its biological roles. The following sections detail common experimental methodologies.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and quantification of phospholipids. Both ³¹P and ¹H NMR are commonly employed.

Methodology: ³¹P-NMR Spectroscopy

³¹P-NMR is particularly useful for the analysis of phospholipid mixtures as the chemical shift is sensitive to the headgroup structure, allowing for the differentiation and quantification of various phospholipid classes.

-

Sample Preparation:

-

Extract total lipids from the biological sample using a modified Folch or Bligh-Dyer method with a chloroform:methanol solvent system.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Redissolve the dried lipid film in a deuterated solvent system, typically CDCl₃:CH₃OH:D₂O, often with a chelating agent like EDTA to reduce paramagnetic line broadening from metal ions.

-

-

Instrumentation and Parameters:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

A typical ³¹P-NMR experiment would involve:

-

Pulse sequence: Inverse-gated proton decoupling to suppress the nuclear Overhauser effect (nOe) for accurate quantification.

-

Relaxation delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time of the phosphorus nuclei) is crucial for full relaxation and accurate quantification.

-

-

An internal standard, such as triphenylphosphate (TPP), can be used for absolute quantification.

-

-

Data Analysis:

-

The different phospholipid headgroups will give rise to distinct peaks in the ³¹P spectrum. Phosphatidylethanolamines typically have a characteristic chemical shift.

-

The relative molar amounts of each phospholipid can be determined by integrating the corresponding peaks. The temperature can influence the chemical shifts, with PEs showing significant changes, which can be used to resolve overlapping signals.[4]

-

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the identification and quantification of individual lipid species like this compound.

Methodology: Reversed-Phase LC-MS/MS

-

Sample Preparation:

-

Perform lipid extraction as described for NMR analysis.

-

The dried lipid extract is reconstituted in a suitable solvent for injection, such as methanol or a mixture of isopropanol and acetonitrile.

-

-

Liquid Chromatography:

-

A C18 or C30 reversed-phase column is typically used to separate lipid species based on their hydrophobicity (acyl chain length and degree of unsaturation).

-

A gradient elution is employed, often with a mobile phase system consisting of water, acetonitrile, and isopropanol containing additives like ammonium formate or acetate to improve ionization.

-

The use of bioinert LC systems and columns is recommended to minimize analyte interaction and carryover, especially for phosphate-containing lipids.

-

-

Mass Spectrometry:

-

Electrospray ionization (ESI) is commonly used, and data can be acquired in both positive and negative ion modes. Phosphatidylethanolamines are often detected as [M+H]⁺ in positive mode and [M-H]⁻ in negative mode.

-

For identification, tandem mass spectrometry (MS/MS) is performed. The fragmentation pattern provides structural information about the headgroup and the fatty acyl chains.

-

-

Data Analysis:

-

The precursor ion m/z in a full scan experiment corresponds to the molecular weight of the lipid.

-

In MS/MS mode, characteristic fragment ions confirm the identity. For a phosphatidylethanolamine, a neutral loss of 141 Da (the phosphoethanolamine headgroup) is typically observed in positive ion mode. The fatty acyl chains can be identified from the fragmentation of the precursor ion.

-

Quantification is achieved by comparing the peak area of the target analyte to that of a suitable internal standard (e.g., a deuterated or ¹³C-labeled version of the lipid).

-

Role in Signaling Pathways: Ferroptosis

This compound is a key player in the execution of ferroptosis. Its susceptibility to oxidation, due to the polyunsaturated adrenoyl chain, makes it a critical substrate for the lipid peroxidation that drives this form of cell death.

Ferroptosis Induction and Lipid Peroxidation

The central event in ferroptosis is the overwhelming accumulation of lipid peroxides. This process is initiated by various triggers that lead to the inhibition of the antioxidant enzyme Glutathione Peroxidase 4 (GPX4) or an increase in cellular reactive oxygen species (ROS) and labile iron.

Caption: Signaling pathway of this compound in ferroptosis.

Description of the Signaling Pathway:

-

Initiation: Ferroptosis can be initiated by various stimuli, including the direct inhibition of GPX4 by compounds like RSL3, or indirect inhibition through depletion of glutathione by agents like erastin.[5][6][7] An accumulation of intracellular labile iron and an increase in reactive oxygen species (ROS) also promote ferroptosis.[5][8][9]

-

Activation of Lipid Metabolism: A crucial step in sensitizing cells to ferroptosis is the enrichment of cellular membranes with polyunsaturated fatty acids (PUFAs). Acyl-CoA synthetase long-chain family member 4 (ACSL4) plays a pivotal role by specifically activating long-chain PUFAs like arachidonic acid and adrenic acid, converting them into their CoA esters (e.g., Adrenoyl-CoA).[9][10][11][12][13]

-

Incorporation into Phospholipids: The activated Adrenoyl-CoA is then esterified into lysophospholipids by lysophosphatidylcholine acyltransferase 3 (LPCAT3) to form this compound, which becomes embedded in cellular membranes.[9]

-

Lipid Peroxidation: In the presence of iron and ROS, lipoxygenases (ALOXs) catalyze the peroxidation of the adrenoyl chain of SAPE, leading to the formation of lipid hydroperoxides (PE-AdA-OOH).[8][9][10]

-

Execution of Cell Death: The accumulation of these lipid hydroperoxides leads to damage of the cell membrane, loss of membrane integrity, and ultimately, cell death by ferroptosis.[5]

Conclusion

This compound is a phospholipid of significant interest due to its defined structure and critical role in the ferroptotic cell death pathway. A thorough understanding of its physical characteristics is essential for its handling and use in experimental models. The application of advanced analytical techniques such as NMR and LC-MS/MS allows for its precise identification and quantification in complex biological matrices. Further research into the regulation of SAPE metabolism and its downstream signaling effects will likely uncover new therapeutic opportunities for diseases where ferroptosis is implicated, including cancer and neurodegenerative disorders.

References

- 1. Interactions of fatty acids with phosphatidylethanolamine membranes: X-ray diffraction and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and polymorphic phase behaviour of polyunsaturated phosphatidylcholines and phosphatidylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Influence of temperature on 31P NMR chemical shifts of phospholipids and their metabolites I. In chloroform-methanol-water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ROS induced lipid peroxidation and their role in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Unsolved mysteries: How does lipid peroxidation cause ferroptosis? | PLOS Biology [journals.plos.org]

- 8. Ferroptosis by Lipid Peroxidation: The Tip of the Iceberg? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ACSL4 dictates ferroptosis sensitivity by shaping cellular lipid composition. | Semantic Scholar [semanticscholar.org]

- 13. ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphoethanolamine (SAPE), a specific polyunsaturated phosphatidylethanolamine (PE) species. This document details the enzymatic pathways, presents relevant quantitative data, outlines key experimental protocols, and visualizes the associated metabolic and signaling pathways.

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE), also denoted as PE(18:0/22:4), is a glycerophospholipid containing stearic acid (a saturated fatty acid) at the sn-1 position and adrenic acid (a polyunsaturated fatty acid) at the sn-2 position of the glycerol backbone. The presence and concentration of specific phospholipid species like SAPE are critical for maintaining the biophysical properties of cellular membranes, such as fluidity and curvature, and for serving as precursors for signaling molecules. Notably, levels of this compound have been found to be inversely correlated with age in mitochondria isolated from the human post-mortem hippocampus.[1][2] Adrenic acid-containing PEs have also been identified as key phospholipids in the initiation of ferroptosis, a form of regulated cell death.[3][4]

The biosynthesis of SAPE is a multi-step process involving both de novo synthesis of the phosphatidylethanolamine backbone and subsequent acyl chain remodeling.

Biosynthesis Pathway of this compound

The synthesis of SAPE occurs in two main stages: the de novo synthesis of a PE molecule, primarily through the Kennedy pathway, followed by a remodeling process known as the Lands cycle to introduce the specific adrenoyl group at the sn-2 position.

De Novo Synthesis of Phosphatidylethanolamine (The Kennedy Pathway)

The Kennedy pathway, or the CDP-ethanolamine pathway, is the primary route for the de novo synthesis of PE in mammalian cells. [3 from the first step] It takes place in the cytosol and at the endoplasmic reticulum. The key enzymatic steps are:

-

Phosphorylation of Ethanolamine: Ethanolamine is phosphorylated by ethanolamine kinase (EK) to produce phosphoethanolamine.

-

Formation of CDP-Ethanolamine: CTP:phosphoethanolamine cytidylyltransferase (ECT) catalyzes the reaction of phosphoethanolamine with CTP to form CDP-ethanolamine.

-

Synthesis of Phosphatidylethanolamine: Finally, diacylglycerol:CDP-ethanolamine ethanolaminephosphotransferase (EPT) transfers the phosphoethanolamine head group from CDP-ethanolamine to a diacylglycerol (DAG) molecule, yielding PE.

The initial PE species synthesized via this pathway typically contains saturated or monounsaturated fatty acids at the sn-2 position.

Phospholipid Remodeling: The Lands Cycle and the Role of LPCAT3

To generate the specific 1-stearoyl-2-adrenoyl configuration, the PE molecule undergoes remodeling through the Lands cycle. This process involves the deacylation of a fatty acid from the sn-2 position of a pre-existing PE molecule, followed by the reacylation with a different fatty acid.

The key enzyme in the incorporation of polyunsaturated fatty acids (PUFAs) like adrenic acid into the sn-2 position of lysophospholipids is Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) .[5] LPCAT3 exhibits a preference for PUFA-CoAs as acyl donors.[5][6] Studies have shown that adrenic acid, in particular, shows a preference for incorporation into phospholipids that already contain stearic acid at the sn-1 position.[7]

The remodeling process leading to SAPE can be summarized as follows:

-

A phospholipase A2 (PLA2) hydrolyzes the fatty acid at the sn-2 position of a PE molecule (ideally one with stearic acid at sn-1), generating a 1-stearoyl-sn-glycero-3-phosphoethanolamine (lyso-PE).

-

LPCAT3 then catalyzes the transfer of an adrenoyl group from adrenoyl-CoA to the free hydroxyl group at the sn-2 position of the lyso-PE, forming this compound.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and molecules involved in SAPE biosynthesis.

Table 1: Michaelis-Menten Kinetics of Human LPCAT3

| Substrate | Km (μmol/L) | Vmax (pmol/min/U) |

| NBD-labelled lysophosphatidylcholine | 266.84 ± 3.65 | 39.76 ± 1.86 |

| Arachidonoyl CoA | 11.03 ± 0.51 | 39.76 ± 1.86 |

| Data obtained from a study using NBD-labelled lysophosphatidylcholine and arachidonoyl CoA as substrates for recombinant human LPCAT3. [9 from the second step] |

Table 2: Characteristics of Commercial LPCAT3 ELISA Kits

| Kit Type | Detection Range | Sensitivity | Sample Types |

| Mouse LPCAT3 ELISA Kit | 0.156-10 ng/mL | 0.055 ng/mL | Serum, plasma, tissue homogenates |

| Human LPCAT3 ELISA Kit | Varies by manufacturer | Varies by manufacturer | Serum, plasma, tissue homogenates |

| Data compiled from commercially available ELISA kits. [7 from the second step, 8 from the second step] |

Experimental Protocols

In Vitro LPCAT3 Activity Assay using HPLC

This protocol is adapted from a method for measuring recombinant human LPCAT3 activity. [9 from the second step]

Materials:

-

Recombinant human LPCAT3

-

NBD-labelled lysophosphatidylcholine (NBD-lyso-PC)

-

Adrenoyl-CoA (or other acyl-CoA of interest)

-

Bovine serum albumin (BSA)

-

Tris-Cl buffer (pH 6.0)

-

N-dodecyl-β-d-maltopyranoside (DDM)

-

HPLC system with a C18 reverse-phase column and fluorescence detector

Procedure:

-

Prepare a standard reaction mixture (100 μL) containing 1 mg/mL BSA, 75 mM Tris-Cl (pH 6.0), 1 mM DDM, and appropriate concentrations of NBD-lyso-PC and adrenoyl-CoA.

-

Initiate the reaction by adding a defined amount of purified recombinant human LPCAT3 enzyme.

-

Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

-

Terminate the reaction by adding a suitable solvent, such as methanol.

-

Analyze the concentration of the product, NBD-labelled PE, by reverse-phase HPLC with fluorescence detection.

-

Calculate the enzyme activity based on the amount of product formed over time.

Lipidomics Workflow for SAPE Analysis by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of PE species, including SAPE, from biological samples. [1, 2, 4, 5, 6 from the second step]

Materials:

-

Biological sample (e.g., tissue homogenate, cell lysate)

-

Internal standards (e.g., deuterated PE species)

-

Chloroform, methanol, and water (for lipid extraction)

-

UPLC/HPLC system with a C18 or HILIC column

-

Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Homogenization and Lipid Extraction:

-

Homogenize the biological sample in a suitable buffer.

-

Add internal standards.

-

Perform lipid extraction using a modified Bligh-Dyer or Folch method with a chloroform/methanol/water solvent system.

-

Collect the organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted lipid extract onto the LC system.

-

Separate the lipid species using a C18 reverse-phase column (separates based on acyl chain length and unsaturation) or a HILIC column (separates based on head group polarity).

-

Analyze the eluted lipids using a mass spectrometer operating in negative ion mode for PE analysis.

-

Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer or high-resolution tandem mass spectrometry to identify and quantify SAPE based on its specific precursor and product ions.

-

-

Data Analysis:

-

Identify SAPE based on its retention time and specific mass transitions.

-

Quantify the amount of SAPE by comparing its peak area to that of the internal standard.

-

Associated Signaling Pathways

The biosynthesis and metabolism of adrenic acid-containing PEs, such as SAPE, are closely linked to specific signaling pathways, most notably ferroptosis.

SAPE and Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Adrenic acid-containing PEs are key substrates for lipid peroxidation in this process.[4] The pathway leading to ferroptosis involving SAPE can be outlined as follows:

-

Formation of Adrenoyl-CoA: Free adrenic acid is converted to adrenoyl-CoA by Acyl-CoA Synthetase Long-chain family member 4 (ACSL4).

-

Incorporation into PE: LPCAT3 facilitates the esterification of adrenoyl-CoA into lyso-PE to form SAPE.

-

Lipid Peroxidation: In the presence of excess iron and reactive oxygen species (ROS), the adrenoyl group in SAPE is susceptible to peroxidation, catalyzed by enzymes such as 15-lipoxygenase (15-LOX).

-

Cell Death: The accumulation of peroxidized PEs leads to membrane damage and ultimately, ferroptotic cell death.

The glutathione peroxidase 4 (GPX4) system plays a crucial role in mitigating ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols. Inhibition of GPX4 activity sensitizes cells to ferroptosis.

Regulation of LPCAT3 Expression

The expression of the LPCAT3 gene is regulated by lipid-activated nuclear receptors, including Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs).[6][8] This links the biosynthesis of polyunsaturated phospholipids to the overall lipid homeostasis of the cell.

Conclusion

The biosynthesis of this compound is a highly specific process that relies on the interplay between de novo PE synthesis and subsequent enzymatic remodeling by LPCAT3. The resulting molecule is not merely a structural component of membranes but also a key player in the ferroptosis signaling pathway. Understanding the intricacies of SAPE biosynthesis and its regulation is crucial for researchers in lipidomics, cell biology, and drug development, particularly for therapeutic areas involving neurodegenerative diseases, cancer, and inflammatory conditions where ferroptosis is implicated. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the roles of this specific phospholipid species.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Ferroptosis-associated signaling pathways and therapeutic approaches in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deficiency in Lysophosphatidylcholine Acyltransferase 3 Reduces Plasma Levels of Lipids by Reducing Lipid Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate preferences of a lysophosphatidylcholine acyltransferase highlight its role in phospholipid remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phospholipid sources for adrenic acid mobilization in RAW 264.7 macrophages. Comparison with arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Section 1: Sentinel Acute Pancreatitis Event (SAPE)

An In-depth Technical Guide on the Potential Signaling Roles of SAPE

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The acronym "SAPE" is not uniquely defined in biological and medical literature and can refer to several distinct concepts and molecules. This technical guide provides an in-depth overview of the potential signaling roles associated with the most prominent interpretations of SAPE: the Sentinel Acute Pancreatitis Event (SAPE) , a critical concept in the progression of pancreatic disease; Salicylic Acid Phenylethyl Ester (SAPE) , a synthetic compound with immunomodulatory properties; and, by reasonable extension due to acronym ambiguity, Staphylococcal Protein A (SpA) , a key virulence factor with significant signaling functions. This whitepaper adheres to a structured format, presenting quantitative data in tabular form, detailing experimental protocols, and visualizing signaling pathways using the DOT language for Graphviz.

The Sentinel Acute Pancreatitis Event (SAPE) is a hypothesis that posits the first episode of acute pancreatitis sensitizes the pancreas, thereby increasing its susceptibility to recurrent acute pancreatitis (RAP) and progression to chronic pancreatitis (CP).[1][2][3] The core of the SAPE model lies in the altered inflammatory and cellular stress signaling pathways that persist after the initial insult.

Core Signaling Pathways in the SAPE Model

The pathophysiology following a SAPE involves a complex interplay of intracellular and intercellular signaling cascades. Key pathways implicated include:

-

Calcium Signaling: Pathological and sustained elevations in intracellular calcium in pancreatic acinar cells are a crucial early event. This calcium overload can be triggered by various insults and leads to the premature activation of digestive enzymes, mitochondrial dysfunction, and cell death.[4][5]

-

NF-κB Signaling: The Nuclear Factor-κB (NF-κB) pathway is a central mediator of inflammation. In the context of pancreatitis, its activation in acinar cells and subsequently in immune cells like macrophages drives the expression of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory response.[6][7][8]

-

MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK, are activated by cellular stress and cytokines. They play a complex role in regulating inflammation, apoptosis, and fibrosis in the pancreas.[9]

-

Macrophage-Mediated Inflammation: A key aspect of the SAPE hypothesis is the persistence of pro-inflammatory macrophages in the pancreas after the initial event. These resident immune cells contribute to an exaggerated inflammatory response upon subsequent insults.[1][10][11]

Quantitative Data from SAPE-Related Models

The following table summarizes quantitative findings from a mouse model of recurrent acute pancreatitis, which provides experimental support for the SAPE hypothesis.

| Parameter | First AP Episode | After Recovery from First AP | Second AP Episode | Fold Change (1st vs 2nd AP) | Reference |

| Macrophage Infiltration (cells/visual field) | ~65 | ~48 | ~200 | ~3.1 | [1] |

| Pancreatic Trypsinogen Levels | Baseline | Increased | Further Increased | 1.2 (vs baseline) | [1] |

| Pancreatic Chymotrypsinogen Levels | Baseline | Increased | Further Increased | 1.4 (vs baseline) | [1] |

Experimental Protocols for Studying SAPE

The SAPE model is studied using animal models of acute and recurrent pancreatitis. Below are summaries of common protocols.

1. Caerulein-Induced Pancreatitis

-

Objective: To induce a mild and reproducible form of acute pancreatitis.

-

Methodology:

-

C57BL/6 mice are typically used.

-

Caerulein, a cholecystokinin analogue, is administered via intraperitoneal (IP) injections.

-

A common dosing regimen is 8 hourly IP injections of caerulein at 50 µg/kg for two consecutive days.[12]

-

Control animals receive saline injections.

-

To model recurrent pancreatitis and test the SAPE hypothesis, this protocol can be repeated after a recovery period.[1]

-

-

Endpoints: Pancreatic edema, inflammatory cell infiltration, and serum amylase and lipase levels are measured.

2. L-arginine-Induced Pancreatitis

-

Objective: To induce a more severe, necrotizing pancreatitis.

-

Methodology:

-

Wistar rats or C57BL/6 mice can be used.

-

A high dose of L-arginine hydrochloride is administered, typically as a single IP injection (e.g., 500 mg/100 g body weight in rats).[13][14]

-

The solution should be pH-adjusted to ~7.0.

-

Maximal pancreatic necrosis is typically observed around 72 hours post-injection.[13]

-

-

Endpoints: Histological analysis of necrosis and inflammation, measurement of pancreatic enzymes, and assessment of systemic inflammation.

3. Choline-Deficient, Ethionine-Supplemented (CDE) Diet-Induced Pancreatitis

-

Objective: To induce acute hemorrhagic pancreatitis through dietary means.

-

Methodology:

-

Endpoints: Histological evaluation of hemorrhage and necrosis, mortality rates.

Visualizing SAPE-Related Signaling Pathways

References

- 1. Sentinel acute pancreatitis event (SAPE) increases severity of subsequent episodes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Central role of the sentinel acute pancreatitis event (SAPE) model in understanding recurrent acute pancreatitis (RAP): Implications for precision medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Central role of the sentinel acute pancreatitis event (SAPE) model in understanding recurrent acute pancreatitis (RAP): Implications for precision medicine [frontiersin.org]

- 4. Signaling Pathways Involved in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium signaling of pancreatic acinar cells in the pathogenesis of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immune response mechanisms in acute and chronic pancreatitis: strategies for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Frontiers | Immune response mechanisms in acute and chronic pancreatitis: strategies for therapeutic intervention [frontiersin.org]

- 9. jpp.krakow.pl [jpp.krakow.pl]

- 10. researchgate.net [researchgate.net]

- 11. Central role of the sentinel acute pancreatitis event (SAPE) model in understanding recurrent acute pancreatitis (RAP): Implications for precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of acute pancreatitis [bio-protocol.org]

- 13. Experimental Models of Pancreatitis [e-ce.org]

- 14. Review of experimental animal models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Preparation of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE) Liposomes

Application Notes

Introduction

Liposomes are microscopic, spherical vesicles composed of one or more lipid bilayers, which are used as model systems for biological membranes and as delivery vehicles for therapeutic agents. 1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphoethanolamine (SAPE) is a specific type of phosphatidylethanolamine (PE) containing a saturated stearic acid at the sn-1 position and a polyunsaturated adrenic acid at the sn-2 position.[1][2] The unique structure of SAPE suggests its potential importance in cellular membrane dynamics and signaling pathways. This document provides a detailed protocol for the preparation of SAPE-containing liposomes for use in research and drug development.

Target Audience

This protocol is intended for researchers, scientists, and drug development professionals with a foundational understanding of lipid chemistry and laboratory techniques.

Principle of the Method

The most common and reliable method for preparing liposomes is the thin-film hydration technique, followed by an extrusion process to control the size and lamellarity of the vesicles.[3][4][5][6] This method involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs).[5][6] These MLVs are then subjected to extrusion through polycarbonate membranes with defined pore sizes to produce unilamellar vesicles (LUVs) of a desired size.[7][8][9][10][11]

Considerations for 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE)

-

Hydration: Phosphatidylethanolamines can be poorly hydrating due to their small headgroup and potential for intermolecular hydrogen bonding.[10] To facilitate proper hydration, it is crucial to perform this step above the phase transition temperature (Tc) of the lipid mixture. The exact Tc of SAPE is not widely published and may need to be determined experimentally. However, for initial experiments, a temperature well above room temperature (e.g., 40-60°C) is recommended.

-

Co-lipids: To improve the stability and formation of SAPE liposomes, it is highly recommended to include other lipids in the formulation. A common practice is to include a phosphatidylcholine (PC) lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), and cholesterol.[12] Cholesterol is known to modulate membrane fluidity and stability.[5] A typical starting molar ratio could be SAPE:DSPC:Cholesterol at 40:40:20.

-

pH of Hydration Buffer: The charge of the PE headgroup can be influenced by the pH of the surrounding medium. Using a buffer with a pH around 7.4 is generally recommended to mimic physiological conditions.

Experimental Protocol: Thin-Film Hydration and Extrusion

This protocol outlines the preparation of unilamellar liposomes containing SAPE.

Materials

-

This compound (SAPE)

-

Co-lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol)

-

Chloroform or a 2:1 (v/v) chloroform:methanol mixture

-

Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Nitrogen or Argon gas source

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Gas-tight syringes for the extruder

-

Glass vials

Procedure

-

Lipid Film Preparation

-

Weigh the desired amounts of SAPE and any co-lipids and dissolve them in a minimal amount of chloroform or chloroform:methanol mixture in a round-bottom flask.[5][10] Ensure the lipids are completely dissolved to form a clear solution.

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 30-40°C).

-

Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[3][4]

-

Once a visible film has formed, continue to evaporate under high vacuum for at least 1-2 hours to remove any residual solvent.

-

-

Hydration of the Lipid Film

-

Pre-warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture.[10] For a mixture containing DSPC (Tc ~55°C), a hydration temperature of 60-65°C is recommended.

-

Add the pre-warmed hydration buffer to the round-bottom flask containing the dry lipid film.[10]

-

Agitate the flask gently by hand or on the rotary evaporator (without vacuum) for at least 30-60 minutes, maintaining the temperature above the Tc.[10] This process will cause the lipid film to swell and detach from the glass, forming a milky suspension of multilamellar vesicles (MLVs).[5][10]

-

-

Liposome Extrusion (Size Reduction)

-

Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[7] It is often beneficial to perform a pre-extrusion step with a larger pore size membrane (e.g., 400 nm) to prevent clogging.[7][10]

-

Ensure the extruder and syringes are heated to the same temperature as the hydration buffer to prevent the lipids from falling out of solution.

-

Transfer the MLV suspension into one of the gas-tight syringes.

-

Pass the lipid suspension back and forth through the polycarbonate membrane for an odd number of passes (e.g., 11-21 times).[7] This repeated extrusion will break down the large MLVs into smaller, more uniform unilamellar vesicles (LUVs).[8]

-

The final liposome suspension should appear more translucent than the initial MLV suspension.

-

-

Storage

-

Store the prepared liposome suspension at 4°C. For long-term storage, the stability will depend on the specific lipid composition. It is advisable to use the liposomes within a few days of preparation.

-

Data Presentation

Table 1: Example Liposome Formulation and Characterization Parameters

| Parameter | Value | Method of Determination |